Ethyl({[3-(methoxymethoxy)phenyl]methyl})amine
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Overview
Description
Ethyl({[3-(methoxymethoxy)phenyl]methyl})amine is an organic compound that features both an aromatic ring and an amine group. The methoxymethoxy group enhances its chemical diversity, making it a valuable candidate for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylamine Route: : Begin with 3-(methoxymethoxy)benzyl chloride. React it with sodium amide to obtain 3-(methoxymethoxy)benzylamine. Subsequently, perform an alkylation reaction with ethyl iodide in an aprotic solvent such as acetonitrile.
Aldehyde Route: : Employ the reductive amination method. React 3-(methoxymethoxy)benzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the desired compound.
Industrial Production Methods
Industrial methods scale the synthesis by:
Using continuous-flow reactors.
Implementing solvent recovery systems to minimize waste.
Utilizing cheaper and more readily available reagents to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The amine group can be oxidized to a nitroso or nitro compound using reagents like m-chloroperbenzoic acid.
Reduction: : The aromatic ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: : The methoxymethoxy group can be replaced by a nucleophile such as thiolate or azide.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid at room temperature.
Reduction: : H2 gas with a palladium catalyst.
Substitution: : Sodium azide or sodium thiolate in DMF at elevated temperatures.
Major Products
Oxidation: : Ethyl({[3-(nitrosomethoxy)phenyl]methyl})amine.
Reduction: : Ethyl({[3-(methoxymethoxy)cyclohexyl]methyl})amine.
Substitution: : Ethyl({[3-(azidomethoxy)phenyl]methyl})amine or Ethyl({[3-(thiomethoxy)phenyl]methyl})amine.
Scientific Research Applications
Chemistry
Used in the synthesis of complex molecules, especially in drug discovery and development.
Biology
Applied as a molecular probe for studying enzyme interactions due to its unique structure.
Medicine
Investigated as a potential therapeutic agent for targeting specific biological pathways.
Industry
Utilized in the production of specialized polymers and materials due to its reactive functional groups.
Mechanism of Action
The compound's mechanism of action often involves its interaction with biological targets such as enzymes or receptors. The ethylamine group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, providing specificity and affinity towards targets. This dual interaction enhances its efficacy in biological applications.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: : Shares the phenyl and amine groups but lacks the methoxymethoxy group.
Benzylamine: : Similar backbone but simpler structure without additional substituents.
Methoxyphenethylamine: : Has a single methoxy group on the phenyl ring.
Uniqueness
Ethyl({[3-(methoxymethoxy)phenyl]methyl})amine's dual functional groups (methoxymethoxy and ethylamine) provide a unique combination of electronic and steric properties, distinguishing it from simpler analogs and making it versatile for various applications.
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Properties
IUPAC Name |
N-[[3-(methoxymethoxy)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12-8-10-5-4-6-11(7-10)14-9-13-2/h4-7,12H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSTWOLSDQYQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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